molecular formula C18H19NO3 B15334787 Methyl cis-2-Benzamido-3-phenylbutanoate

Methyl cis-2-Benzamido-3-phenylbutanoate

Cat. No.: B15334787
M. Wt: 297.3 g/mol
InChI Key: JSXFPMYQZNZLNU-UHFFFAOYSA-N
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Description

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry It is characterized by its unique stereochemistry, which includes two chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the chiral centers. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or rhodium complexes.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymes such as lipases can be employed to catalyze the esterification or transesterification reactions, leading to the formation of the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-2-Benzamido-3-phenylbutanoate: This is the enantiomer of the compound and has different stereochemistry.

    Methyl (2R,3R)-2-Benzamido-3-phenylbutanoate: Another stereoisomer with different spatial arrangement of atoms.

    Methyl (2S,3S)-2-Benzamido-3-phenylbutanoate: Yet another stereoisomer with distinct properties.

Uniqueness

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 2-benzamido-3-phenylbutanoate

InChI

InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)

InChI Key

JSXFPMYQZNZLNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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